molecular formula C18H24N2O3S B272407 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide

3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide

Cat. No. B272407
M. Wt: 348.5 g/mol
InChI Key: NUSAEKNEPPHVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide, also known as TAK-915, is a novel drug candidate that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. TAK-915 belongs to the class of drugs known as positive allosteric modulators of the GABA-A receptor.

Mechanism of Action

3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide acts as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain. By enhancing the activity of the GABA-A receptor, 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide increases the inhibitory tone in the brain, leading to a reduction in neuronal excitability and improved cognitive function.
Biochemical and Physiological Effects
3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical studies. These include an increase in the activity of the GABA-A receptor, an improvement in synaptic plasticity, and a reduction in neuroinflammation.

Advantages and Limitations for Lab Experiments

3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has several advantages for use in lab experiments. It has a high potency and selectivity for the GABA-A receptor, which makes it an ideal tool for studying the role of this receptor in cognitive function. However, 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has some limitations, such as its relatively short half-life and poor solubility, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the development of 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide and related compounds. These include further optimization of the chemical structure to improve potency, selectivity, and pharmacokinetic properties. Additionally, 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide may have potential therapeutic applications in other neurological disorders, such as epilepsy and anxiety disorders. Further studies are needed to evaluate the safety and efficacy of 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide in clinical trials.

Synthesis Methods

The synthesis of 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 3-chloro-4-propoxybenzenesulfonamide with pyridine-3-carboxaldehyde to form the key intermediate. This intermediate is then subjected to various reactions, including reduction, acylation, and cyclization, to produce the final product 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide.

Scientific Research Applications

3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied in preclinical models for its potential therapeutic effects in cognitive disorders. In animal studies, 3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to improve cognitive function and memory in several behavioral tests, including the Morris water maze and novel object recognition tests.

properties

Product Name

3-isopropyl-4-propoxy-N-(3-pyridinylmethyl)benzenesulfonamide

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

3-propan-2-yl-4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C18H24N2O3S/c1-4-10-23-18-8-7-16(11-17(18)14(2)3)24(21,22)20-13-15-6-5-9-19-12-15/h5-9,11-12,14,20H,4,10,13H2,1-3H3

InChI Key

NUSAEKNEPPHVEE-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(C)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(C)C

Origin of Product

United States

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